molecular formula C8H5F3O B7818455 2,3,4-Trifluorobenzeneyl acetaldehyde

2,3,4-Trifluorobenzeneyl acetaldehyde

Cat. No.: B7818455
M. Wt: 174.12 g/mol
InChI Key: GSUZNVDPQFSOFE-UHFFFAOYSA-N
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Description

2,3,4-Trifluorobenzeneyl acetaldehyde is an organic compound with the molecular formula C8H5F3O. It is characterized by the presence of three fluorine atoms attached to a benzene ring and an acetaldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluorobenzeneyl acetaldehyde typically involves the introduction of fluorine atoms into a benzene ring followed by the addition of an acetaldehyde group. One common method is the fluorination of benzene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The resulting trifluorobenzene derivative is then subjected to formylation reactions to introduce the acetaldehyde group .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The formylation step can be carried out using catalytic processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluorobenzeneyl acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,4-Trifluorobenzeneyl acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,4-Trifluorobenzeneyl acetaldehyde exerts its effects is primarily through its reactive aldehyde group and the electron-withdrawing nature of the fluorine atoms. The aldehyde group can form covalent bonds with nucleophiles, while the fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds. These properties make it a valuable intermediate in various chemical reactions and applications .

Comparison with Similar Compounds

  • 2,3,5-Trifluorobenzeneyl acetaldehyde
  • 2,4,5-Trifluorobenzeneyl acetaldehyde
  • 2,3,4-Trifluorobenzeneyl alcohol

Comparison: 2,3,4-Trifluorobenzeneyl acetaldehyde is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and physical properties compared to other trifluorobenzene derivatives. For instance, the electron-withdrawing effects of the fluorine atoms in the 2,3,4-positions can lead to different reactivity patterns in substitution and addition reactions compared to other isomers .

Properties

IUPAC Name

2-(2,3,4-trifluorophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUZNVDPQFSOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC=O)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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